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molecular formula C11H15N3O2 B2523729 N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide CAS No. 710322-29-5

N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide

Cat. No. B2523729
M. Wt: 221.26
InChI Key: PTQJLVOATZBNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132425B2

Procedure details

A slurry of N-(5-bromo-pyrazin-2-yl)-2,2-dimethyl-propionamide (1.30 g, 5.04 mmol) and dichlorobis(triphenylphosphine)palladium(II) (35.3 mg, 0.05 mmol) in toluene (10 mL) was treated with tributyl(1-ethoxyvinyl)tin (2.00 g, 5.54 mmol). The reaction slurry was then heated under reflux, resulting in a homogeneous yellow solution. After heating under reflux for 15 h, the resulting black reaction mixture was allowed to cool to 25° C. and then was cooled to 0° C. with an ice-water bath. The cooled reaction mixture was treated slowly with a 5% aqueous hydrochloric acid solution (8.4 mL). The reaction mixture was stirred at 0° C. for 30 min and then allowed to warm to 25° C. where it was stirred for 24 h. The resulting two layers were separated, and the organic layer was further diluted with ethyl acetate (100 mL). The organic layer was then diluted with a 10% aqueous ammonium fluoride solution (100 mL), and the resulting mixture was stirred at 25° C. for 5 h. The solids were then filtered, and the filtrate layers were separated. The organic layer was washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 15% ethyl acetate/hexanes) afforded N-(5-acetyl-pyrazin-2-yl)-2,2-dimethyl-propionamide (1.07 g, 96%) as a white solid: mp 173–174° C.; (ES)+-HRMS m/e calcd for C11H15N3O2 (M+H)+ 222.1237, found 222.1240.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35.3 mg
Type
catalyst
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:20]([O:22]CC)=[CH2:21])CCC.Cl>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:20]([C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1)(=[O:22])[CH3:21] |^1:43,62|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35.3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction slurry was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
resulting in a homogeneous yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C. with an ice-water bath
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. where it
STIRRING
Type
STIRRING
Details
was stirred for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The resulting two layers were separated
ADDITION
Type
ADDITION
Details
the organic layer was further diluted with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
The organic layer was then diluted with a 10% aqueous ammonium fluoride solution (100 mL)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 25° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solids were then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate layers were separated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%
Name
Type
product
Smiles
C(C)(=O)C=1N=CC(=NC1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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